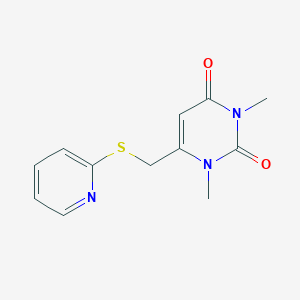
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil, also known as DPMU, is a uracil derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has been studied extensively for its potential applications in the field of medicinal chemistry. It exhibits a range of biological activities, including antiviral, antitumor, and antifungal properties. This compound has been shown to inhibit the replication of a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. It has also been investigated for its potential as an anticancer agent, as it exhibits cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to have antifungal activity against several pathogenic fungi.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is not fully understood, but it is thought to involve inhibition of viral or cellular enzymes involved in nucleic acid synthesis. This compound has been shown to inhibit the activity of HIV reverse transcriptase, which is essential for viral replication. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. These mechanisms may contribute to the antiviral and anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including inhibition of nucleic acid synthesis, induction of apoptosis, and modulation of immune function. This compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to modulate the immune response, enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil could focus on several areas, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for viral infections and cancer, and the elucidation of its mechanism of action at the molecular level. In addition, the potential use of this compound as a tool for studying nucleic acid synthesis and immune function could also be explored.
In conclusion, this compound is a promising compound that exhibits a range of biochemical and physiological effects. Its potential applications in the field of medicinal chemistry make it an attractive candidate for further research. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can gain a better understanding of the potential of this compound for therapeutic interventions.
Métodos De Síntesis
The synthesis of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil involves the condensation of 2-pyridylthiomethylamine with 1,3-dimethyluracil in the presence of a suitable catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product. This method has been optimized for high yield and purity and is widely used in the synthesis of this compound for research purposes.
Propiedades
IUPAC Name |
1,3-dimethyl-6-(pyridin-2-ylsulfanylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-14-9(7-11(16)15(2)12(14)17)8-18-10-5-3-4-6-13-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAKMRFCEZBLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

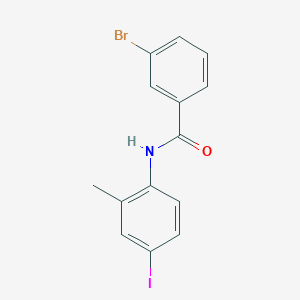
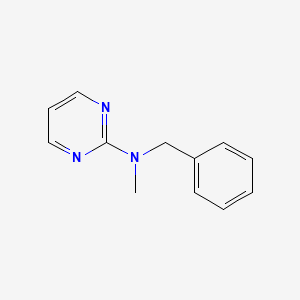
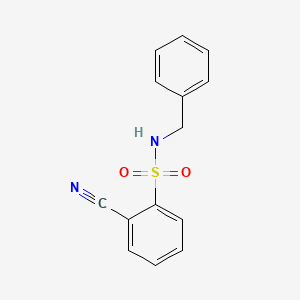
![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
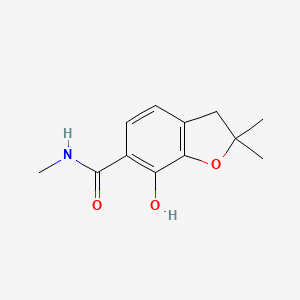
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
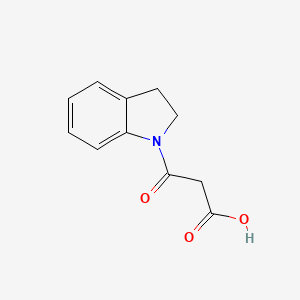
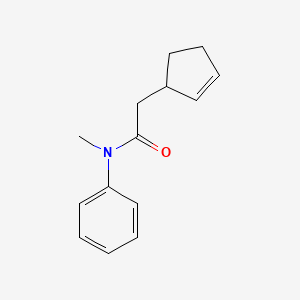
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
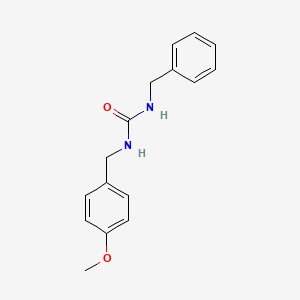
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)